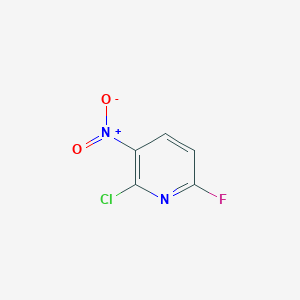

2-Chloro-6-fluoro-3-nitropyridine

Description

2-Chloro-6-fluoro-3-nitropyridine (CAS: 333998-12-2) is a halogenated nitropyridine derivative with the molecular formula C₅H₂ClFN₂O₂ and a molecular weight of 176.533 g/mol . This compound features a pyridine ring substituted with chlorine at position 2, fluorine at position 6, and a nitro group at position 3. Its electron-withdrawing substituents (Cl, F, NO₂) render it highly reactive in nucleophilic aromatic substitution (NAS) reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

2-chloro-6-fluoro-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLKLWBROBWDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-nitropyridine typically involves the nitration of 2-chloro-6-fluoropyridine. One common method includes the reaction of 2-chloro-6-fluoropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at temperatures ranging from 20°C to 150°C for 10 to 40 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-3-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) at temperatures around 20°C.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas at room temperature.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Major Products:

Aminopyridines: From the reduction of the nitro group.

Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-6-fluoro-3-nitropyridine is utilized in various scientific research applications:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In the development of bioactive molecules for pharmaceutical research.

Medicine: As an intermediate in the synthesis of potential drug candidates.

Industry: In the production of agrochemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-nitropyridine depends on its application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to these targets. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Substituent Comparison

Key Observations :

Substituent Electronic Effects: Electron-withdrawing groups (Cl, F, NO₂, CF₃) increase electrophilicity, favoring NAS. For example, this compound reacts faster with amines compared to its methoxy analog . Methoxy (OCH₃) and methyl (CH₃) groups donate electron density, reducing ring activation. This lowers reactivity in substitution reactions .

In 3-Chloro-6-nitropyridine (52092-47-4), the shifted nitro group alters dipole moments, affecting solubility and interaction with biological targets .

Biological Activity

2-Chloro-6-fluoro-3-nitropyridine is a heterocyclic organic compound notable for its unique structural properties, which include chlorine, fluorine, and nitro substituents on a pyridine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and antileishmanial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 175.54 g/mol. The presence of electron-withdrawing groups such as chlorine and nitro enhances its electrophilicity, which is crucial for its reactivity in biological systems.

Antimicrobial Properties

Research indicates that compounds containing halogenated and nitro groups often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of similar structures possess potent activity against various bacterial strains and fungi. The electron-withdrawing nature of the chlorine and nitro groups in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Antimicrobial | TBD* |

| Similar derivatives | Antimicrobial | Ranges from 4 to 64 |

*To Be Determined (TBD)

Anticancer Activity

The compound's potential anticancer properties have also been explored. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various human tumor cell lines. For example, structural modifications in related compounds have shown varying degrees of cytotoxicity, suggesting that the introduction of specific functional groups can enhance anticancer activity .

| Cell Line | Compound Tested | Cytotoxicity |

|---|---|---|

| A549 (Lung) | This compound | Moderate |

| HeLa (Cervical) | Similar derivatives | High |

Antileishmanial and Antitrypanosomal Activity

A significant area of interest is the compound's potential as an antileishmanial agent. Nitro and halogenated derivatives have been recognized for their activity against Leishmania species and Trypanosoma cruzi. The presence of nitro groups has been particularly noted to enhance biological activity against these neglected tropical diseases .

| Target Disease | Compound | Activity |

|---|---|---|

| Leishmaniasis | This compound | Active |

| Chagas Disease | Similar derivatives | Active |

The mechanism by which this compound exerts its biological effects is likely related to its ability to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. The electron-withdrawing groups enhance the compound's electrophilicity, facilitating nucleophilic attack by biological targets .

Case Studies

- Antimicrobial Efficacy Study : A comparative study on the antimicrobial efficacy of various halogenated pyridines showed that this compound exhibited promising results against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

- Anticancer Screening : In a study assessing the cytotoxicity of several pyridine derivatives against cancer cell lines, this compound was identified as having moderate activity, warranting further investigation into its structure-activity relationship (SAR) for optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.